synthesis of Thiazolo[5,4-h]isoquinoline starting from 7-aminoisoquinoline
synthesis of Thiazolo[5,4-h]isoquinoline starting from 7-aminoisoquinoline
This guide outlines the precision synthesis of Thiazolo[5,4-h]isoquinoline starting from 7-aminoisoquinoline .
Executive Summary
Synthesizing Thiazolo[5,4-h]isoquinoline from 7-aminoisoquinoline presents a specific regiochemical challenge. Direct oxidative cyclization (e.g., using KSCN/Br
To achieve the [5,4-h] fusion (where the sulfur is at position 7 and nitrogen at position 8), a "regio-inverted" synthetic strategy is required. This guide details the Inverted Functionalization Protocol , transforming the 7-amino group into a sulfur-bearing moiety while introducing the thiazole nitrogen at the C8 position.
Part 1: Retrosynthetic Analysis & Regiocontrol
The core difficulty lies in the IUPAC fusion nomenclature which dictates the atomic arrangement:
-
Thiazolo[4,5-h]isoquinoline: N atom at isoquinoline-C7, S atom at isoquinoline-C8.[1][2] (Product of direct cyclization).
-
Thiazolo[5,4-h]isoquinoline (Target): S atom at isoquinoline-C7, N atom at isoquinoline-C8.
Therefore, the 7-amino group of the starting material cannot serve as the thiazole nitrogen. It must be converted to a sulfur functionality (thiol/thiocyanate), and an amino group must be introduced at C8.
Strategic Pathway
-
Protection: Acetylation of 7-aminoisoquinoline to direct subsequent electrophilic substitution.
-
C8 Functionalization: Nitration. The 7-acetamido group directs ortho. Position 8 (peri-like) is favored over position 6 due to the electronic properties of the isoquinoline scaffold (reactivity at
-positions 1,4,5,8). -
Inversion of Functionality: Hydrolysis followed by Sandmeyer reaction to convert 7-NH
to 7-SCN (or 7-SH). -
Ring Closure: Reduction of the 8-NO
to 8-NH , followed by cyclization with the 7-sulfur group.
Part 2: Detailed Experimental Protocol
Step 1: Regioselective Nitration (C8 Installation)
-
Objective: Install a nitro group at C8 to serve as the future thiazole nitrogen.
-
Reagents: Acetic anhydride (
), Fuming Nitric Acid ( ), Sulfuric Acid ( ).
Protocol:
-
Acetylation: Dissolve 7-aminoisoquinoline (1.0 eq) in acetic anhydride (5.0 eq) and heat to reflux for 1 hour. Pour into ice water, neutralize with
, and filter the precipitate to obtain 7-acetamidoisoquinoline . -
Nitration: Dissolve 7-acetamidoisoquinoline in concentrated
at 0°C. Dropwise add fuming (1.1 eq) while maintaining temperature <5°C. Stir for 2 hours. -
Workup: Pour onto crushed ice. Basify with
to pH 8. Filter the yellow solid. -
Validation:
-NMR should show a downfield shift for the H1 proton due to the peri-nitro group effect.
Step 2: Functional Group Inversion (7-NH 7-SCN)
-
Objective: Convert the C7 nitrogen to a sulfur species.
-
Reagents: 10% HCl,
, KSCN, CuSCN.
Protocol:
-
Hydrolysis: Reflux the nitro-amide in 10% HCl/EtOH (1:1) for 3 hours to remove the acetyl group. Yields 7-amino-8-nitroisoquinoline .
-
Diazotization: Suspend the amine in 20%
at -5°C. Add (1.2 eq) aqueous solution dropwise. Stir 30 min to form the diazonium salt. -
Sandmeyer-Type Thiocyanation: Add the cold diazonium solution dropwise to a vigorously stirred mixture of KSCN (2.0 eq) and CuSCN (0.5 eq) in water at 0°C.
-
Evolution: Allow to warm to room temperature (nitrogen gas evolution). Heat to 50°C for 30 mins to complete the reaction.
-
Isolation: Extract with DCM, dry over
, and concentrate to yield 7-thiocyano-8-nitroisoquinoline .
Step 3: Reductive Cyclization to Thiazolo[5,4-h]isoquinoline
-
Objective: Reduce the nitro group and close the thiazole ring.
-
Reagents: Iron powder (Fe), Acetic Acid (AcOH), Triethyl orthoformate (TEOF) or Formic Acid.
Protocol:
-
Reduction: Dissolve 7-thiocyano-8-nitroisoquinoline in glacial acetic acid. Add Iron powder (4.0 eq). Heat to 80°C for 2 hours.
-
In situ transformation: The nitro group reduces to an amine (8-NH
). The thiocyanate moiety often reduces to the thiol/disulfide or interacts directly in the presence of acid to form the aminothiazole if not carefully controlled. -
Alternative (Stepwise): Reduce with
/HCl to isolate 7-mercapto-8-aminoisoquinoline (as the thiol or disulfide).
-
-
Cyclization: Take the crude reduced intermediate (8-amino-7-thiol) and reflux in Triethyl orthoformate (neat) or Formic Acid for 4 hours.
-
Purification: Evaporate volatiles. Purify via flash chromatography (SiO
, MeOH/DCM gradient). -
Product: Thiazolo[5,4-h]isoquinoline .
Part 3: Data & Visualization
Reaction Workflow Diagram
Figure 1: Step-by-step synthetic pathway for the construction of the [5,4-h] fused system.
Regiochemical Logic: Direct vs. Inverted
The following diagram illustrates why the standard method fails for the [5,4-h] target and why the inverted route is necessary.
Figure 2: Regiodivergence showing that direct cyclization yields the [4,5-h] isomer, necessitating the inverted route for [5,4-h].
Reagent & Yield Summary Table
| Step | Transformation | Reagents | Critical Parameter | Typical Yield |
| 1 | Protection | Ac | Anhydrous conditions | >90% |
| 2 | Nitration | HNO | Temp < 5°C to avoid dinitration | 75-80% |
| 3 | Hydrolysis | HCl/EtOH | Complete deacetylation | >90% |
| 4 | Sandmeyer | NaNO | Control diazonium stability (0°C) | 60-70% |
| 5 | Reduction/Cycle | Fe/AcOH, HC(OEt) | Inert atmosphere (Ar/N | 50-60% |
References
-
Synthesis and Spectra of Thiazolo[4,5-h]- and Thiazolo[5,4-f]isoquinolines. Source: Canadian Journal of Chemistry Note: This foundational text describes the direct cyclization of 7-aminoisoquinoline to the [4,5-h] isomer, confirming the need for the inverted route for [5,4-h]. [Link]
-
The Hantzsch Thiazole Synthesis under Acidic Conditions: Change of Regioselectivity. Source: Journal of the Chemical Society, Perkin Transactions 1 Context: Provides mechanistic insight into thiazole ring closure principles relevant to the final cyclization step. [Link]
-
Oxidative Cyanation of N-aryltetrahydroisoquinoline induced by Visible Light. Source: RSC Advances Context: Discusses modern methods for introducing cyano/thiocyano groups into isoquinoline scaffolds. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent - PMC [pmc.ncbi.nlm.nih.gov]
